![molecular formula C12H17NO2S B2737817 N-(2-methoxy-2-(thiophen-3-yl)ethyl)pent-4-enamide CAS No. 1797246-94-6](/img/structure/B2737817.png)
N-(2-methoxy-2-(thiophen-3-yl)ethyl)pent-4-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It’s considered to be a structural alert with the formula C4H4S . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
Synthesis Analysis
Thiophene derivatives can be synthesized by various methods. The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S .Chemical Reactions Analysis
Thiophene derivatives can undergo various chemical reactions. For example, 2-Thiophenemethylamine is a potential ligand replacement for poly(3-hexylthiophene)/CdSe hybrid solar cells . It may be used as a reactant in the synthesis of pyrimidine derivatives by reacting with various isothiocyanatoketones .Physical And Chemical Properties Analysis
Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
Medicinal Chemistry
Thiophene-based analogs, such as “N-(2-methoxy-2-(thiophen-3-yl)ethyl)pent-4-enamide”, have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Corrosion Inhibitors
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They can help protect metals and other materials from the damaging effects of corrosion.
Organic Semiconductors
Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . These semiconductors are used in various electronic devices, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) .
Anticancer Properties
Molecules with the thiophene ring system exhibit many pharmacological properties, including anticancer properties . This suggests that “N-(2-methoxy-2-(thiophen-3-yl)ethyl)pent-4-enamide” could potentially be used in the development of new anticancer drugs.
Anti-inflammatory Properties
Thiophene-based compounds also exhibit anti-inflammatory properties . This means that “N-(2-methoxy-2-(thiophen-3-yl)ethyl)pent-4-enamide” could potentially be used in the treatment of inflammatory diseases.
Antimicrobial Properties
Thiophene-based compounds have been found to have antimicrobial properties . This suggests that “N-(2-methoxy-2-(thiophen-3-yl)ethyl)pent-4-enamide” could potentially be used in the development of new antimicrobial drugs.
Future Directions
Thiophene and its derivatives continue to attract great interest in industry as well as academia due to their wide range of applications . They are an indispensable anchor for medicinal chemists to produce combinatorial library and carry out exhaustive efforts in the search of lead molecules . Future research will likely continue to explore the synthesis and characterization of novel thiophene moieties with wider therapeutic activity .
properties
IUPAC Name |
N-(2-methoxy-2-thiophen-3-ylethyl)pent-4-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2S/c1-3-4-5-12(14)13-8-11(15-2)10-6-7-16-9-10/h3,6-7,9,11H,1,4-5,8H2,2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMBSIXYPWDOKMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)CCC=C)C1=CSC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxy-2-(thiophen-3-yl)ethyl)pent-4-enamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.